molecular formula C15H14N2O2 B11050068 1-cyclopentylchromeno[3,4-d]imidazol-4-one CAS No. 87236-21-3

1-cyclopentylchromeno[3,4-d]imidazol-4-one

Cat. No.: B11050068
CAS No.: 87236-21-3
M. Wt: 254.28 g/mol
InChI Key: VGNRXPVNAIVSPE-UHFFFAOYSA-N
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Description

1-cyclopentylchromeno[3,4-d]imidazol-4-one is a heterocyclic compound that features a fused ring system combining a chromene and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentylchromeno[3,4-d]imidazol-4-one typically involves the following steps:

    Formation of the Chromene Ring: The initial step often involves the synthesis of the chromene ring through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Cyclization to Form the Imidazole Ring: The chromene intermediate is then subjected to cyclization with an appropriate amine and a carbonyl compound to form the imidazole ring. This step usually requires a catalyst such as a Lewis acid and is carried out under reflux conditions.

    Introduction of the Cyclopentyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentylchromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

1-cyclopentylchromeno[3,4-d]imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-cyclopentylchromeno[3,4-d]imidazol-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chromene and imidazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentylchromeno[3,4-d]imidazol-4-one: Unique due to the presence of both chromene and imidazole rings.

    Chromeno[3,4-d]imidazol-4-one: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.

    Cyclopentylimidazole: Contains the imidazole ring but lacks the chromene moiety, leading to different reactivity and applications.

Uniqueness

This compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a versatile scaffold for designing new compounds with tailored properties for specific applications.

Properties

CAS No.

87236-21-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1-cyclopentylchromeno[3,4-d]imidazol-4-one

InChI

InChI=1S/C15H14N2O2/c18-15-13-14(11-7-3-4-8-12(11)19-15)17(9-16-13)10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2

InChI Key

VGNRXPVNAIVSPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C2C4=CC=CC=C4OC3=O

Origin of Product

United States

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